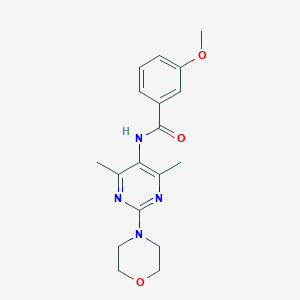
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a morpholine ring, a pyrimidine core, and a methoxybenzamide moiety. This structural diversity contributes to its biological activity and interaction with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂ |
| Molecular Weight | 286.34 g/mol |
| CAS Number | 1258399-85-7 |
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound has been shown to inhibit certain kinases involved in cancer cell proliferation and survival.
Key Mechanisms:
- Inhibition of Kinases : The compound acts as an inhibitor of various protein kinases, which are crucial for cell signaling pathways related to growth and survival.
- DNA Binding : Preliminary studies suggest that it may bind to DNA, affecting transcriptional regulation and potentially leading to apoptosis in cancer cells.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound through in vitro assays on various cancer cell lines.
| Cell Line | IC₅₀ (µM) | Assay Type |
|---|---|---|
| A549 (Lung Cancer) | 5.12 | 2D Viability Assay |
| HCC827 (Lung Cancer) | 4.85 | 2D Viability Assay |
| MRC-5 (Normal Fibroblast) | 10.25 | Cytotoxicity Assay |
The compound exhibited lower cytotoxicity towards normal fibroblast cells compared to tumor cells, indicating a degree of selectivity that is promising for therapeutic development.
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown antimicrobial activity against several bacterial strains.
Case Studies
- Study on Lung Cancer Cells : In a study involving A549 and HCC827 cell lines, the compound was evaluated for its ability to induce apoptosis. Results indicated that treatment led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
- Antimicrobial Efficacy : Another investigation assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control antibiotics.
Propiedades
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-16(21-17(23)14-5-4-6-15(11-14)24-3)13(2)20-18(19-12)22-7-9-25-10-8-22/h4-6,11H,7-10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECGMTWHSCFVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













